1-Amino-2-(2-bromoethylsulfanyl)-4-hydroxyanthracene-9,10-dione
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Overview
Description
1-Amino-2-(2-bromoethylsulfanyl)-4-hydroxyanthracene-9,10-dione is a complex organic compound with a unique structure that combines an anthracene core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-(2-bromoethylsulfanyl)-4-hydroxyanthracene-9,10-dione typically involves multi-step organic reactions. One common approach is to start with anthracene-9,10-dione as the core structure. The introduction of the amino group at position 1 can be achieved through nitration followed by reduction. The 2-(2-bromoethylsulfanyl) group can be introduced via a nucleophilic substitution reaction, where a suitable bromoethyl sulfide is reacted with the anthracene derivative under basic conditions. The hydroxyl group at position 4 can be introduced through selective hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-Amino-2-(2-bromoethylsulfanyl)-4-hydroxyanthracene-9,10-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form different amine derivatives.
Substitution: The bromoethyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions to replace the bromoethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield anthraquinone derivatives, while substitution of the bromoethyl group can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may have potential as bioactive compounds with applications in drug discovery and development.
Medicine: The compound and its derivatives could be explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Amino-2-(2-bromoethylsulfanyl)-4-hydroxyanthracene-9,10-dione depends on its specific application. In medicinal chemistry, its bioactivity could be related to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
1-Amino-2-(2-chloroethylsulfanyl)-4-hydroxyanthracene-9,10-dione: Similar structure but with a chloroethyl group instead of a bromoethyl group.
1-Amino-2-(2-ethylsulfanyl)-4-hydroxyanthracene-9,10-dione: Similar structure but with an ethylsulfanyl group instead of a bromoethyl group.
1-Amino-2-(2-bromoethylsulfanyl)-4-methoxyanthracene-9,10-dione: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
1-Amino-2-(2-bromoethylsulfanyl)-4-hydroxyanthracene-9,10-dione is unique due to the combination of its functional groups, which provide a versatile platform for further chemical modifications. This versatility makes it a valuable compound for various research applications, as it can be tailored to interact with different molecular targets or to exhibit specific properties.
Properties
IUPAC Name |
1-amino-2-(2-bromoethylsulfanyl)-4-hydroxyanthracene-9,10-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO3S/c17-5-6-22-11-7-10(19)12-13(14(11)18)16(21)9-4-2-1-3-8(9)15(12)20/h1-4,7,19H,5-6,18H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVUWGVGAWMPJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)SCCBr)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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